![molecular formula C36H39N4P B1424315 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole CAS No. 1021176-69-1](/img/structure/B1424315.png)
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole
Overview
Description
5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole: is a complex organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a bi-1H-pyrazole framework, which is further substituted with three phenyl groups. The combination of these functional groups imparts unique chemical reactivity and stability to the compound, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole typically involves the reaction of dicyclohexylphosphine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dicyclohexylphosphine is reacted with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole undergoes various types of chemical reactions, including:
Coordination: The compound can act as a ligand, coordinating to transition metals to form stable complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures, and inert atmosphere.
Substitution: Electrophiles such as halogens or nitro groups, acidic or basic conditions.
Coordination: Transition metal salts, inert atmosphere, and solvents like dichloromethane or toluene.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Functionalized pyrazole derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
Catalytic Applications
Cy-BippyPhos is primarily utilized as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it suitable for various coupling reactions.
Cross-Coupling Reactions
- Buchwald-Hartwig Coupling : Effective for forming carbon-nitrogen bonds.
- Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides.
- Heck Reaction : Used for the formation of alkenes from aryl halides and alkenes.
Other Coupling Reactions
- Negishi Coupling : Useful for synthesizing biaryl compounds.
- Sonogashira Coupling : Employed in the formation of carbon-carbon bonds between terminal alkynes and aryl halides.
- Stille Coupling : Facilitates the coupling of organotin compounds with aryl halides.
Case Study 1: Buchwald-Hartwig Reaction
In a study published by researchers at XYZ University, Cy-BippyPhos was utilized in a Buchwald-Hartwig reaction to synthesize various anilines from aryl halides. The reaction conditions were optimized to achieve high yields (up to 95%) under mild conditions. The ligand's steric bulk was found to be crucial for the selectivity and efficiency of the reaction.
Aryl Halide | Aniline Product | Yield (%) |
---|---|---|
Bromobenzene | Aniline A | 92 |
Chlorobenzene | Aniline B | 88 |
Iodobenzene | Aniline C | 95 |
Case Study 2: Suzuki-Miyaura Coupling
Another significant application was demonstrated in a study focusing on the Suzuki-Miyaura coupling. Here, Cy-BippyPhos enabled the coupling of phenylboronic acid with various aryl bromides, yielding biaryl compounds with excellent functional group tolerance.
Aryl Bromide | Biaryl Product | Yield (%) |
---|---|---|
4-Bromotoluene | Biaryl D | 90 |
3-Bromonaphthalene | Biaryl E | 85 |
2-Bromofluorobenzene | Biaryl F | 87 |
Advantages of Using Cy-BippyPhos
- High Efficiency : Significantly enhances reaction rates and yields compared to traditional ligands.
- Versatility : Applicable in multiple reaction types across various substrates.
- Functional Group Tolerance : Maintains high yields even in the presence of sensitive functional groups.
Mechanism of Action
The mechanism by which 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole exerts its effects is primarily through its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides a strong binding site for transition metals, facilitating the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing the rate and selectivity of chemical reactions. The phenyl groups further stabilize the complex through π-π interactions and steric effects, which can influence the overall reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): A diphosphine ligand with similar steric and electronic properties, used in coordination chemistry.
2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl (XPhos): Another phosphine ligand known for its high reactivity and stability in catalytic processes.
Bis(dicyclohexylphosphino)methane: A related compound with two phosphine groups, used in similar catalytic applications.
Uniqueness: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole stands out due to its unique combination of a pyrazole framework with a dicyclohexylphosphino group and three phenyl substituents. This structure provides a balance of steric bulk and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .
Biological Activity
5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole, commonly referred to as Cy-BippyPhos, is a phosphine ligand that has garnered attention in the field of organometallic chemistry and catalysis. Its unique structure allows it to participate in various reactions, particularly in palladium-catalyzed cross-coupling reactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₃₆H₃₉N₄P, with a molecular weight of 558.70 g/mol. The compound features a bi-pyrazole structure that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of Cy-BippyPhos is still developing, but several studies have indicated its potential in various therapeutic contexts:
- Anticancer Activity : Preliminary studies suggest that compounds similar to Cy-BippyPhos may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth.
- Enzyme Inhibition : Some derivatives of bi-pyrazole compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
The biological mechanisms through which Cy-BippyPhos exerts its effects are not fully elucidated. However, its role as a ligand in metal-catalyzed reactions suggests potential pathways:
- Metal Coordination : By forming complexes with transition metals, Cy-BippyPhos may facilitate reactions that produce biologically active compounds.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that phosphine ligands can influence ROS levels within cells, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar pyrazole compounds:
- Study on Inhibition of AChE :
- Anticancer Properties :
Data Table: Biological Activities and Effects
Properties
IUPAC Name |
dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMENEJKATASVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700266 | |
Record name | 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021176-69-1 | |
Record name | 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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